4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid
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Overview
Description
4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid is an organic compound characterized by the presence of methoxy groups on both phenyl and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with 3-methoxybenzoic acid under specific conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and reagents is crucial to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or chlorinating agents under acidic or basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Shares structural similarities but differs in the position of the methoxy groups and the presence of a propanoic acid moiety.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains similar methoxy groups but has a more complex structure with additional functional groups.
Uniqueness: 4-(2,4-Dimethoxyphenyl)-3-methoxybenzoic acid is unique due to its specific arrangement of methoxy groups and the presence of both phenyl and benzoic acid moieties
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-19-11-5-7-13(15(9-11)21-3)12-6-4-10(16(17)18)8-14(12)20-2/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLVOMUGISOSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690801 |
Source
|
Record name | 2,2',4'-Trimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167627-16-9 |
Source
|
Record name | 2,2',4'-Trimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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